2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride
Overview
Description
2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride is a chemical compound with the CAS Number: 1416351-81-9 . It has a molecular weight of 217.46 . The compound is typically stored at room temperature and appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C5H3Cl2FN2.ClH/c6-4-2(8)1-3(9)5(7)10-4;/h1H,9H2;1H .Physical and Chemical Properties Analysis
This compound is a white to yellow powder or crystals . and is typically stored at room temperature . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point were not available in the sources I found.Scientific Research Applications
Synthesis and Functionalization
The compound 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride serves as a versatile intermediate in synthetic chemistry. One of the key applications involves its transformation through amine substitution and hydroxy substitution processes. For instance, starting from 3,5-dichloro-2,4,6-trifluoropyridine, 4-amino-3,5-dichloro-6-fluoropyridine-2-ol can be obtained, highlighting the compound's role in generating high-purity, high-yield products through mechanisms such as keto-enol tautomerism of pyridine-2-ol in alkaline solutions (Mi Zhi-yuan, 2010).
Chemoselective Amination
Chemoselective amination of related compounds like 5-bromo-2-chloro-3-fluoropyridine showcases the selective functionalization achievable with such structures. This process utilizes catalytic conditions to preferentially substitute bromide, demonstrating the precise control achievable in modifying halopyridines. Such chemoselectivity is crucial for synthesizing specific compounds with desired functional groups for further applications in medicinal chemistry and materials science (Bryan W Stroup et al., 2007).
Antibacterial Agents
The structure of this compound lends itself to the synthesis of compounds with significant antibacterial activity. Derivatives such as 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogs have been synthesized, demonstrating enhanced antibacterial properties compared to known drugs like enoxacin. Such findings are critical for the development of new antibiotics in the fight against drug-resistant bacterial infections (H. Egawa et al., 1984).
Catalyst-Free Amination
An efficient method for the synthesis of 2-aminopyridine derivatives through nucleophilic substitution and hydrolysis, involving compounds like 2-fluoropyridine, highlights a catalyst-free approach to amination. This process, which utilizes inexpensive acetamidine hydrochloride as the ammonia source, demonstrates the potential for high-yield, high-selectivity synthesis of N-heterocycles, essential for various pharmaceutical and material science applications (Yibiao Li et al., 2018).
Fluoropicolinate Herbicides
The compound's structure is also pivotal in the synthesis of novel fluoropicolinate herbicides, achieved through cascade cyclization of fluoroalkyl alkynylimines. This methodology allows for the creation of 4-amino-5-fluoropicolinates, providing new avenues for developing agricultural chemicals with enhanced efficacy and specificity (Peter L Johnson et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and in case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Properties
IUPAC Name |
2,6-dichloro-5-fluoropyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN2.ClH/c6-4-2(8)1-3(9)5(7)10-4;/h1H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQLVKUUCAWWGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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